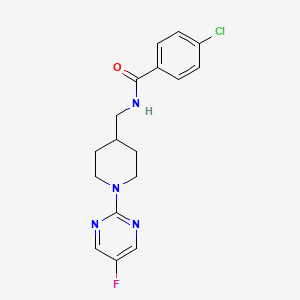

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called the mitogen-activated protein kinase kinase 7 (MKK7). This compound has been extensively studied for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- Impact of Hydrolysis-Mediated Clearance : A study highlighted the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, including a detailed analysis of enzymatic hydrolysis in plasma leading to primary amine products. This research provides insights into the compound's clearance and half-life, critical for understanding its behavior in biological systems (Teffera et al., 2013).

Synthesis and Bioactivity

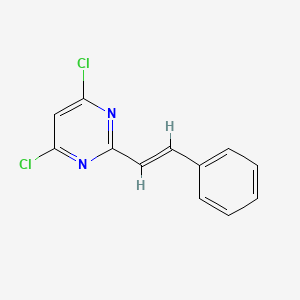

Synthesis and Piperidinolysis of Fluoropyrimidines : Another study focused on the synthesis of fluoropyrimidine derivatives, including the reaction rates of these compounds. This research is foundational for developing compounds with potential kinase inhibition properties (Brown & Waring, 1974).

Serotonin 4 Receptor Agonists : Exploration into benzamide derivatives as serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility indicates the compound's utility in pharmacological applications, showcasing its potential beyond kinase inhibition (Sonda et al., 2003).

Antimicrobial Activity

- Novel Benzamides and Their Metal Complexes : Research on metal complexes of new benzamides has revealed their significant antimicrobial activity against a range of bacteria. This study opens avenues for the compound's application in antimicrobial resistance research (Khatiwora et al., 2013).

Kinase Inhibition and Anticancer Properties

- Facile Synthesis of Kinase Inhibitors : The synthesis of 2,4-disubstituted-5-fluoropyrimidines demonstrates the compound's potential as a core structure in kinase inhibitors, crucial for anticancer agent development (Wada et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of this compound is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and pain signaling.

Mode of Action

The compound interacts with its target, the P2X7 receptors, by acting as a potent antagonist . This means it binds to these receptors and inhibits their activity, thereby blocking the downstream effects of ATP binding and activation.

Biochemical Pathways

The compound’s antagonistic action against P2X7 receptors affects the purinergic signaling pathway . This pathway is involved in a variety of physiological and pathological processes, including inflammation and pain. By inhibiting P2X7 receptors, the compound can potentially modulate these processes.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the cellular responses typically induced by ATP activation of P2X7 receptors. This could include decreased inflammation and pain signaling .

Análisis Bioquímico

Biochemical Properties

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide plays a significant role in biochemical reactions . It can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction . It interacts with enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical processes .

Cellular Effects

The compound exerts notable effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, acting as a potent inhibitor of the JAK2 kinase .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Studies have shown a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c18-14-3-1-13(2-4-14)16(24)20-9-12-5-7-23(8-6-12)17-21-10-15(19)11-22-17/h1-4,10-12H,5-9H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDZGZCAJCOTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)

![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)

![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)